molecular formula C₂₁H₁₉D₅ClN₃O₇S B1146654 Lenampicillin-d5 Hydrochloride CAS No. 1356847-85-2

Lenampicillin-d5 Hydrochloride

Cat. No.: B1146654
CAS No.: 1356847-85-2
M. Wt: 502.98
Attention: For research use only. Not for human or veterinary use.
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Description

Lenampicillin-d5 Hydrochloride is a deuterium-labeled derivative of Lenampicillin Hydrochloride, a prodrug of the β-lactam antibiotic ampicillin. The parent compound, Lenampicillin Hydrochloride, is synthesized as the hydrochloride salt of ampicillin methyloxodioxolenylmethyl ester. It is described as a white to light yellowish-white powder with high solubility in water, methanol, ethanol (95%), and N,N-dimethylformamide (DMF) . Its potency is quantified as 653–709 mg (as ampicillin equivalent) per mg on an anhydrous basis, adjusted for residual solvents .

The deuterated form, this compound (CAS: 1356905-44-6), incorporates five deuterium atoms (D5) into its molecular structure (C21H18D5N3O7S) . Deuterated compounds are frequently utilized in pharmacokinetic and metabolic studies due to the kinetic isotope effect, which can enhance metabolic stability and prolong half-life.

Properties

CAS No.

1356847-85-2

Molecular Formula

C₂₁H₁₉D₅ClN₃O₇S

Molecular Weight

502.98

Synonyms

(2S,5R,6R)-6-[[(2R)-Amino(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester Hydrochloride;  KB 1585-d5;  KBT 1585-d5;  Takacillin-d5;  Varacillin-d5;  _x000B_[2S-[2α,5α,6β

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenampicillin-d5 Hydrochloride involves the incorporation of deuterium atoms into the phenyl ring of Lenampicillin. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenampicillin-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lenampicillin-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Lenampicillin-d5 Hydrochloride, like its non-deuterated counterpart, is a prodrug that is converted to ampicillin in the body. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. By inhibiting these enzymes, ampicillin causes cell lysis and death of the bacterium .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Deuterium’s Impact: Theoretical advantages include enhanced metabolic stability and extended half-life due to C-D bond strength .
  • Regulatory Guidelines : EMA and CHMP emphasize rigorous similarity assessments for deuterated drugs, requiring comparative data on quality, efficacy, and safety . Lenampicillin-d5 HCl’s status as a research tool likely exempts it from therapeutic approval processes.

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